molecular formula C18H25NO5 B1609296 Neotriangularine CAS No. 87392-67-4

Neotriangularine

Cat. No.: B1609296
CAS No.: 87392-67-4
M. Wt: 335.4 g/mol
InChI Key: GOENJWUGVSLZDQ-VWZNVZDASA-N
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Description

Neotriangularine is a naturally occurring alkaloid derived from the herbs of Senecio triangularis. It has the molecular formula C₁₈H₂₅NO₅ and a molecular weight of 335.40 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neotriangularine can be synthesized through several chemical routes. One common method involves the esterification of the appropriate carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating under reflux conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the extraction from plant sources followed by purification processes such as chromatography. The large-scale synthesis may also employ biotechnological methods, including the use of genetically modified organisms to produce the compound in higher yields.

Chemical Reactions Analysis

Types of Reactions: Neotriangularine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert this compound to its corresponding alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, under atmospheric pressure.

    Substitution: Alkyl halides, nucleophiles like sodium azide, under reflux conditions.

Major Products: The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Neotriangularine has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.

    Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for research in cellular biology and biochemistry.

    Medicine: this compound exhibits pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in drug development.

    Industry: It is used in the formulation of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which Neotriangularine exerts its effects involves interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activities, leading to its observed biological effects. For instance, its anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

Neotriangularine can be compared with other alkaloids such as:

    Senecionine: Another alkaloid from the same plant family, known for its hepatotoxicity.

    Pyrrolizidine Alkaloids: A group of compounds with similar structures but varying biological activities.

Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities not commonly found in other related alkaloids. Its relatively low toxicity compared to other pyrrolizidine alkaloids makes it a safer candidate for therapeutic applications.

Properties

IUPAC Name

[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4+,13-5-/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENJWUGVSLZDQ-VWZNVZDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87392-67-4
Record name Neotriangularine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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